molecular formula C27H23BrN4O3S B11672388 N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide

N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide

Cat. No.: B11672388
M. Wt: 563.5 g/mol
InChI Key: BAENQVSEDQZCFU-MUFRIFMGSA-N
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Description

N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide is a complex organic compound that features a combination of bromine, methoxy, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds, methoxy-substituted phenols, and thiazole derivatives. Common synthetic routes may involve:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Substitution of a methoxy group onto the aromatic ring.

    Thiazole Formation: Synthesis of the thiazole ring through cyclization reactions.

    Condensation: Formation of the hydrazide linkage through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the hydrazide linkage.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-Bromo-4-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide
  • N’-[(E)-[3-Bromo-5-methoxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide

Uniqueness

N’-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide is unique due to the presence of the prop-2-EN-1-yloxy group, which may impart specific chemical reactivity and biological activity not found in similar compounds.

Properties

Molecular Formula

C27H23BrN4O3S

Molecular Weight

563.5 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide

InChI

InChI=1S/C27H23BrN4O3S/c1-3-13-35-25-22(28)14-18(15-24(25)34-2)16-29-32-26(33)20-9-11-21(12-10-20)30-27-31-23(17-36-27)19-7-5-4-6-8-19/h3-12,14-17H,1,13H2,2H3,(H,30,31)(H,32,33)/b29-16+

InChI Key

BAENQVSEDQZCFU-MUFRIFMGSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=CC=C4)Br)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=CC=C4)Br)OCC=C

Origin of Product

United States

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